molecular formula C15H16Cl2N2O B2748861 N-(3,4-dichlorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide CAS No. 2309189-99-7

N-(3,4-dichlorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide

Cat. No.: B2748861
CAS No.: 2309189-99-7
M. Wt: 311.21
InChI Key: PJWPCLPUTPLRGU-UHFFFAOYSA-N
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Description

N-(3,4-dichlorophenyl)-3-methylidene-8-azabicyclo[321]octane-8-carboxamide is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dichlorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the use of acyclic starting materials that contain the required stereochemical information . Additionally, desymmetrization processes starting from achiral tropinone derivatives have been reported .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of stereoselective synthesis and the use of advanced catalytic systems are likely to be employed to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dichlorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

N-(3,4-dichlorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3,4-dichlorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of N-(3,4-dichlorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide lies in its specific stereochemistry and the presence of the methylene bridge, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specialized applications.

Properties

IUPAC Name

N-(3,4-dichlorophenyl)-3-methylidene-8-azabicyclo[3.2.1]octane-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16Cl2N2O/c1-9-6-11-3-4-12(7-9)19(11)15(20)18-10-2-5-13(16)14(17)8-10/h2,5,8,11-12H,1,3-4,6-7H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJWPCLPUTPLRGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C1CC2CCC(C1)N2C(=O)NC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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